![molecular formula C22H20FN5O B2782523 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034420-84-1](/img/structure/B2782523.png)

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

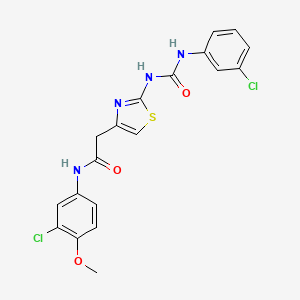

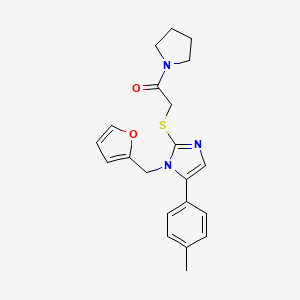

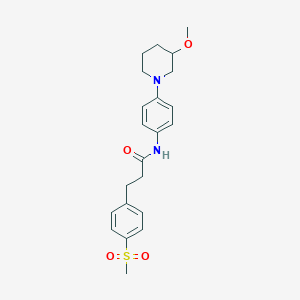

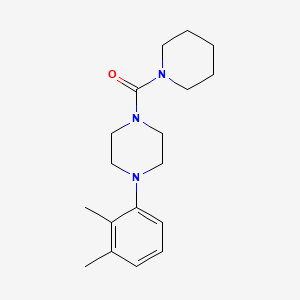

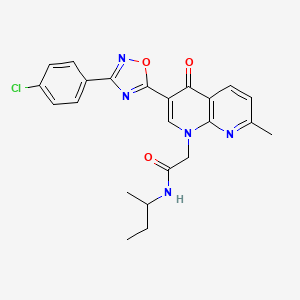

The compound contains several functional groups including a benzimidazole, pyrrolidine, fluorophenyl, and pyrazole. Benzimidazole is a fused aromatic ring structure that is part of many important biomolecules and pharmaceuticals . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many alkaloids and pharmaceuticals. Fluorophenyl group is a phenyl ring with a fluorine substitution, which can enhance the bioactivity of pharmaceuticals. Pyrazole is a heterocyclic compound containing two nitrogen atoms, and it’s often found in various agrochemicals and pharmaceuticals.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR and IR spectroscopy, as well as mass spectrometry, would likely be used to confirm the structure of the synthesized compound .Applications De Recherche Scientifique

Therapeutic Potential

Imidazole, a core component of this compound, has a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Activity

The compound has shown potential in antitumor activity. For instance, Rajendran et al. synthesized a similar compound and evaluated its antitumor potential against different cell lines such as MCF-7 and CaCo-2 .

Proton Pump Inhibitors

The most prominent activity of benzimidazoles, which is a part of this compound, is as proton pump inhibitors when linked with a sulfur atom . These inhibitors are mainly used to treat symptoms of gastro-esophageal reflux disease and gastritis .

Antiproliferative Activity

A series of new compounds similar to the one were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .

Blocking AQ Signal Reception

The compound has shown potential in blocking AQ signal reception at the level of PqsR, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Compounds containing the imidazole moiety have been found to interact with multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

It’s known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

Imidazole derivatives have been reported to show a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .

Action Environment

It’s worth noting that the biological activity of imidazole derivatives can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .

Propriétés

IUPAC Name |

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O/c1-26-21(12-19(25-26)15-6-8-16(23)9-7-15)22(29)27-11-10-17(13-27)28-14-24-18-4-2-3-5-20(18)28/h2-9,12,14,17H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCZNPNZMJMCBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2782440.png)

![4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782443.png)

![N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2782453.png)

![(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid](/img/structure/B2782456.png)

![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2782457.png)

![N-[2-[(4-Tert-butylpyridin-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2782460.png)